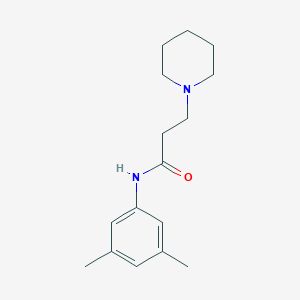
N~1~-(3,5-DIMETHYLPHENYL)-3-PIPERIDINOPROPANAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(3,5-DIMETHYLPHENYL)-3-PIPERIDINOPROPANAMIDE is an organic compound that belongs to the class of amides It is characterized by the presence of a piperidine ring attached to a propanamide moiety, with a 3,5-dimethylphenyl group as a substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,5-DIMETHYLPHENYL)-3-PIPERIDINOPROPANAMIDE typically involves the reaction of 3,5-dimethylphenylamine with a suitable piperidine derivative. One common method is the acylation of 3,5-dimethylphenylamine with 3-piperidinopropanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
N~1~-(3,5-DIMETHYLPHENYL)-3-PIPERIDINOPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or amides.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N~1~-(3,5-DIMETHYLPHENYL)-3-PIPERIDINOPROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of polymers
Mecanismo De Acción
The mechanism of action of N1-(3,5-DIMETHYLPHENYL)-3-PIPERIDINOPROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,3-Dimethylphenyl)-3-piperidinopropanamide
- N-(3,4-Dimethylphenyl)-3-piperidinopropanamide
- N-(2,5-Dimethylphenyl)-3-piperidinopropanamide
Uniqueness
N~1~-(3,5-DIMETHYLPHENYL)-3-PIPERIDINOPROPANAMIDE is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in binding affinity and selectivity for molecular targets compared to other similar compounds .
Propiedades
Fórmula molecular |
C16H24N2O |
|---|---|
Peso molecular |
260.37 g/mol |
Nombre IUPAC |
N-(3,5-dimethylphenyl)-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C16H24N2O/c1-13-10-14(2)12-15(11-13)17-16(19)6-9-18-7-4-3-5-8-18/h10-12H,3-9H2,1-2H3,(H,17,19) |
Clave InChI |
DZAXOXWUFFGOSN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)CCN2CCCCC2)C |
SMILES canónico |
CC1=CC(=CC(=C1)NC(=O)CCN2CCCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















